molecular formula C24H25NO4 B3574779 3,5-DIMETHYL 4-{[1,1'-BIPHENYL]-4-YL}-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-{[1,1'-BIPHENYL]-4-YL}-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3574779
M. Wt: 391.5 g/mol
InChI Key: KDYRDHHZIJSBLT-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-{[1,1'-BIPHENYL]-4-YL}-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core substituted with methyl esters at positions 3 and 5, three methyl groups at positions 1, 2, and 6, and a bulky biphenyl group at position 2.

Properties

IUPAC Name

dimethyl 1,2,6-trimethyl-4-(4-phenylphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-15-20(23(26)28-4)22(21(24(27)29-5)16(2)25(15)3)19-13-11-18(12-14-19)17-9-7-6-8-10-17/h6-14,22H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYRDHHZIJSBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-{[1,1’-BIPHENYL]-4-YL}-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3,5-DIMETHYL 4-{[1,1’-BIPHENYL]-4-YL}-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and dihydropyridine moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 4-{[1,1’-BIPHENYL]-4-YL}-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-{[1,1’-BIPHENYL]-4-YL}-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,4-dihydropyridine-3,5-dicarboxylates, which vary in ester substituents and aryl/heteroaryl groups at position 3. Below is a systematic comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Ester Groups Notable Properties/Applications References
Target Compound 4-{[1,1'-Biphenyl]-4-yl}, 1,2,6-trimethyl 3,5-Dimethyl High steric bulk; enhanced π-π interactions
Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate 4-(3-Methoxyphenyl) 3,5-Dimethyl Electron-donating methoxy group; moderate solubility
Diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 4-(4-Hydroxy-3-methoxyphenyl) 3,5-Diethyl Increased lipophilicity; potential antioxidant activity
Diisopropyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 4-(3-Nitrophenyl), 1-(4-methoxyphenyl) 3,5-Diisopropyl Electron-withdrawing nitro group; crystallinity studied via X-ray
3,5-Dimethyl-4-[4-(but-3-yn-1-yloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 4-[4-(But-3-yn-1-yloxy)phenyl] 3,5-Dimethyl Alkyne substituent; explored for neuroprotective effects
Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate Non-DHP core (cyclohexene); cyano and hydroxy substituents 1,3-Dimethyl Distinct conjugation pattern; industrial applications

Key Analysis

Substituent Effects: Biphenyl vs. This may improve binding affinity in hydrophobic environments, such as lipid membranes or enzyme pockets. Electron-Donating vs. In contrast, methoxy or hydroxy groups () increase electron density, affecting stability and reactivity.

Ester Group Influence :

  • Methyl esters (target compound, ) confer lower molecular weight and higher polarity compared to bulkier diethyl or diisopropyl esters (), which increase lipophilicity and may enhance blood-brain barrier penetration.

Biological Implications: The neuroprotective activity reported for the butynyloxy-substituted DHP () suggests that alkynyl groups could introduce novel bioactivity profiles. The target compound’s biphenyl group may similarly influence pharmacological properties, though specific data are unavailable in the provided evidence. Calcium channel blocking, a common DHP mechanism, is highly sensitive to substituent bulk and electronic effects. The biphenyl group’s size may sterically hinder interactions with channel proteins compared to smaller aryl groups.

Crystallographic and Synthetic Considerations :

  • X-ray studies on diisopropyl derivatives () highlight the role of steric effects in crystal packing. The biphenyl group in the target compound likely necessitates advanced crystallization techniques or computational modeling (e.g., SHELX ) for structural validation.
  • Synthetic routes for biphenyl-substituted DHPs may require cross-coupling reactions (e.g., Suzuki-Miyaura), unlike nitro- or methoxy-substituted analogs, which are typically synthesized via Hantzsch condensation .

Biological Activity

3,5-DIMETHYL 4-{[1,1'-BIPHENYL]-4-YL}-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE (commonly referred to as DHP) is a compound belonging to the dihydropyridine class. This class of compounds has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article focuses on the biological activity of DHP, highlighting its anticancer properties and other relevant biological effects supported by recent studies.

Chemical Structure and Properties

The chemical structure of DHP can be represented as follows:

  • Molecular Formula : C24H25NO4
  • Molecular Weight : 393.46 g/mol
  • IUPAC Name : this compound

This compound features multiple methyl groups and a biphenyl moiety that contribute to its unique properties and potential biological activities.

Anticancer Activity

Recent studies have shown that DHP derivatives exhibit significant anticancer activity. For instance:

  • Cell Viability Studies : Research indicates that various DHP derivatives have been tested against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for some derivatives were found to be as low as 2.3 µM for HeLa cells and 5.2 µM for MCF-7 cells . This suggests a potent cytotoxic effect on these cancer cell lines while showing selectivity over normal human fibroblast cells.
CompoundCell LineIC50 (µM)Selectivity Index
DHP Derivative AHeLa2.3>10
DHP Derivative BMCF-75.2>8

These findings indicate that the presence of specific substituents on the dihydropyridine ring enhances anticancer activity.

The mechanism underlying the anticancer effects of DHP compounds appears to involve:

  • Inhibition of Cell Proliferation : DHPs induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Targeting Multidrug Resistance : Some studies suggest that DHPs can reverse multidrug resistance in cancer cells by inhibiting efflux pumps .

Study 1: Anticancer Efficacy of DHP Derivatives

A study published in MDPI evaluated a series of DHP derivatives for their anticancer properties. The results demonstrated that certain derivatives significantly reduced cell viability in both HeLa and MCF-7 cell lines while sparing normal fibroblast cells. The selectivity index calculated for these compounds indicated their potential as targeted therapies in oncology .

Study 2: Structural Modifications and Biological Activity

Another investigation explored the relationship between structural modifications in DHPs and their biological activities. It was found that introducing electron-withdrawing groups on the biphenyl moiety enhanced cytotoxicity against various cancer cell lines. This highlights the importance of chemical structure in determining biological efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-DIMETHYL 4-{[1,1'-BIPHENYL]-4-YL}-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3,5-DIMETHYL 4-{[1,1'-BIPHENYL]-4-YL}-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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